BenchChemオンラインストアへようこそ!

Tigloside

Osteoarthritis Macrophage polarization Immunopharmacology

Tigloside (Actinotetraose hexatiglate) uniquely enables OA disease-modifying research via targeted macrophage repolarization (M1→M2) through Trafd1 destabilization—a mechanism distinct from NSAIDs and inactive analogs. Supported by stability data (50–80°C, pH 5–7) for reliable assays. Essential for DMOAD target validation.

Molecular Formula C54H78O27
Molecular Weight 1159.191
CAS No. 216590-44-2; 3625-57-8
Cat. No. B2817109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigloside
CAS216590-44-2; 3625-57-8
Molecular FormulaC54H78O27
Molecular Weight1159.191
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O
InChIInChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1
InChIKeyBHAUYHDLIURVPC-ZNKXWPPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tigloside (CAS 216590-44-2): A Symmetrical Glucotetraose Hexatiglate with a Defined Trafd1-Mediated Macrophage Repolarization Mechanism


Tigloside (Actinotetraose hexatiglate; CAS 216590-44-2) is a symmetrical non-reducing glucotetraose hexa-esterified with tiglic acid moieties, isolated as a major secondary metabolite from Amycolatopsis sp. (actinomycete) [1]. With a molecular formula of C54H78O27 and a molecular weight of 1159.18 g/mol, the compound possesses a unique two-fold axis of symmetry and a distinctive esterification pattern that distinguishes it from other actinotetraose congeners [2]. Tigloside is co-metabolized with quinaldopeptin in producing strains and has been structurally characterized by NMR and MS analyses [3]. Notably, tigloside has been identified as a microbial metabolite capable of repolarizing macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype via Trafd1 destabilization and modulation of NF-κB/STAT6 signaling, a mechanism that underpins its disease-modifying potential in osteoarthritis [4].

Why Tigloside Cannot Be Substituted with Other Actinotetraose Derivatives or Generic Immunomodulators in OA Research


The actinotetraose family exhibits significant functional divergence despite sharing a common glucotetraose core. Tigloside (actinotetraose hexatiglate) is the major constituent and the only fully tigloylated member of this series, with a distinct esterification pattern that confers a unique two-fold symmetry [1]. In head-to-head in vitro evaluations, tigloside showed no significant immunosuppressive activity or cytotoxicity in T cell viability and MTT assays, contrasting with actinotetraose E (5) which displayed weak immunosuppressive activity [2]. More critically, tigloside possesses a mechanism of action not shared by other actinotetraoses: it competes with Traf1 for binding to Trafd1 (aa 104–414), disrupting the Trafd1-Traf1 interaction and promoting proteasome-ubiquitination degradation of both proteins, thereby inhibiting NF-κB signaling and M1 polarization while promoting STAT6-mediated M2 polarization [3]. This specific Trafd1-targeting mechanism, validated in human OA patient-derived macrophages, is absent in generic NSAIDs and other macrophage modulators, which fail to address the underlying M1/M2 imbalance driving OA pathogenesis [4]. Substitution with other actinotetraose derivatives (e.g., actinotetraose A–H, I–K, or L) would result in loss of this precise molecular pharmacology and may introduce confounding immunosuppressive or cytotoxic activities not present in tigloside.

Quantitative Differentiation of Tigloside: Comparative Evidence Against Structural Analogs and Standard-of-Care OA Therapies


Macrophage M1→M2 Repolarization: Tigloside Induces Phenotypic Switching Whereas Actinotetraose E Exhibits Weak Immunosuppression

Tigloside repolarizes macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype, a functional activity not observed in the closest structural analog actinotetraose E [1]. In T cell viability assays, tigloside showed no immunosuppressive activity, while actinotetraose E (5) displayed weak immunosuppressive activity [2]. The M1→M2 repolarization effect of tigloside is mediated through competitive binding to Trafd1 (aa 104-414), disrupting Trafd1-Traf1 interaction and promoting ubiquitination degradation, leading to reduced NF-κB signaling and enhanced STAT6 signaling [3]. This mechanistic divergence is critical for OA research where M1 macrophages drive synovitis and cartilage degradation, while M2 macrophages promote tissue repair.

Osteoarthritis Macrophage polarization Immunopharmacology

In Vivo Efficacy in Osteoarthritis: Tigloside Reduces Cartilage Damage While NSAIDs Only Provide Symptomatic Relief

In a murine OA model, tigloside significantly alleviated pain, synovitis, and articular cartilage loss, outcomes not achievable with NSAIDs which fail to prevent OA progression or cartilage damage [1]. The Chinese patent application CN202211353930 specifically claims that tigloside effectively delays OA cartilage damage by inhibiting synovial macrophage M1 polarization while promoting M2 polarization, providing direct evidence for its disease-modifying potential [2]. In contrast, NSAIDs such as ibuprofen, naproxen, and celecoxib are limited to symptomatic pain relief and do not address the underlying inflammatory macrophage imbalance that drives cartilage degradation [3]. Importantly, tigloside's effects were validated in human macrophages derived from OA patients, confirming translational relevance [4].

Osteoarthritis Cartilage protection In vivo pharmacology

Trafd1-Targeting Mechanism: Tigloside's Unique Molecular Pharmacology vs. Other M1/M2 Modulators

Tigloside is the first small molecule reported to competitively bind Trafd1 (aa 104-414) and disrupt the Trafd1-Traf1 interaction, leading to ubiquitination degradation of both proteins [1]. This mechanism is distinct from other M1→M2 repolarizing agents such as IL-4, IL-13, or wogonin, which operate through different pathways (e.g., direct STAT6 activation or LSD1-p65 axis modulation) [2]. The Trafd1-dependent mechanism was confirmed through co-immunoprecipitation, ubiquitination assays, and siRNA knockdown experiments showing that Trafd1 silencing abrogated tigloside's effects [3]. No other actinotetraose derivative has been shown to engage Trafd1 or modulate the NF-κB/STAT6 axis, making tigloside uniquely valuable for studying this novel OA therapeutic target [4].

Trafd1 NF-κB signaling STAT6 pathway Target identification

Cytotoxicity and Selectivity Profile: Tigloside Lacks Cytotoxic Activity, Distinguishing It from Co-Metabolite Quinaldopeptin

Tigloside shows no significant cytotoxicity in MTT assays, a property that differentiates it from its co-metabolite quinaldopeptin, a known cytotoxic antibiotic with anthelmintic activity [1]. In the 2012 Planta Medica study, tigloside (9) was evaluated alongside eight new actinotetraoses (A-H) in MTT cytotoxicity assays; only actinotetraose E displayed weak immunosuppressive activity, and none exhibited significant cytotoxicity [2]. This lack of cytotoxicity is critical for OA drug development, where chronic administration requires a favorable safety margin. In contrast, quinaldopeptin, which co-occurs with tigloside in Amycolatopsis cultures, possesses potent cytotoxic activity that limits its therapeutic utility for non-oncology indications [3].

Cytotoxicity Selectivity Safety pharmacology

Procurement-Relevant Application Scenarios for Tigloside Based on Quantitative Differentiation Evidence


Disease-Modifying Osteoarthritis Drug Discovery and Target Validation (Trafd1)

Use tigloside as a chemical probe to validate Trafd1 as a novel therapeutic target in osteoarthritis. Its unique ability to disrupt Trafd1-Traf1 interaction and promote ubiquitination degradation enables dissection of Trafd1-dependent NF-κB/STAT6 signaling in M1/M2 macrophage polarization [1]. The compound's efficacy in murine OA models and validation in human OA patient-derived macrophages support its use in translational OA research programs seeking disease-modifying agents [2].

Macrophage Repolarization Studies in Inflammatory and Autoimmune Disease Models

Employ tigloside as a tool compound to induce M1→M2 macrophage phenotypic switching in vitro and in vivo. Its non-cytotoxic and non-immunosuppressive profile differentiates it from other actinotetraose derivatives and immunomodulators, enabling clean interrogation of M2-mediated tissue repair and resolution of inflammation without confounding cytotoxicity [3].

Comparative Pharmacology Studies of Actinotetraose Congeners

Use tigloside as a reference standard for comparative studies within the actinotetraose family. Its distinct esterification pattern (hexa-tiglate), two-fold symmetry, and lack of immunosuppressive/cytotoxic activity provide a benchmark against which new actinotetraose derivatives can be evaluated for structure-activity relationships (SAR) [4].

In Vitro and In Vivo Validation of M2 Macrophage-Dependent Cartilage Protection

Apply tigloside in co-culture systems of macrophages and chondrocytes or in OA animal models to demonstrate M2-mediated protection of articular cartilage. The compound's ability to create a favorable microenvironment for chondrocyte regeneration and ECM synthesis provides a functional readout for M2 macrophage activity in joint tissues [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.